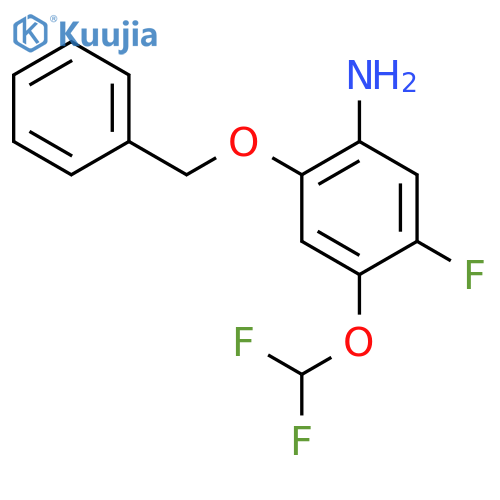

Cas no 1480844-81-2 (2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline)

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline 化学的及び物理的性質

名前と識別子

-

- 2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline

- 1480844-81-2

- AKOS012902699

- EN300-1295256

-

- インチ: 1S/C14H12F3NO2/c15-10-6-11(18)13(7-12(10)20-14(16)17)19-8-9-4-2-1-3-5-9/h1-7,14H,8,18H2

- InChIKey: BGINOHGBDANFPA-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=C(C=C1OC(F)F)OCC1C=CC=CC=1)N

計算された属性

- せいみつぶんしりょう: 283.08201311g/mol

- どういたいしつりょう: 283.08201311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 44.5Ų

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1295256-250mg |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline |

1480844-81-2 | 250mg |

$642.0 | 2023-09-30 | ||

| Enamine | EN300-1295256-100mg |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline |

1480844-81-2 | 100mg |

$615.0 | 2023-09-30 | ||

| Enamine | EN300-1295256-50mg |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline |

1480844-81-2 | 50mg |

$587.0 | 2023-09-30 | ||

| Enamine | EN300-1295256-1000mg |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline |

1480844-81-2 | 1000mg |

$699.0 | 2023-09-30 | ||

| Enamine | EN300-1295256-2500mg |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline |

1480844-81-2 | 2500mg |

$1370.0 | 2023-09-30 | ||

| Enamine | EN300-1295256-10000mg |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline |

1480844-81-2 | 10000mg |

$3007.0 | 2023-09-30 | ||

| Enamine | EN300-1295256-5000mg |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline |

1480844-81-2 | 5000mg |

$2028.0 | 2023-09-30 | ||

| Enamine | EN300-1295256-1.0g |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline |

1480844-81-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1295256-500mg |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline |

1480844-81-2 | 500mg |

$671.0 | 2023-09-30 |

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline 関連文献

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroanilineに関する追加情報

Professional Introduction to Compound with CAS No. 1480844-81-2 and Product Name: 2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline

The compound with the CAS number 1480844-81-2 and the product name 2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple fluorine atoms and anilino groups in its molecular framework suggests a high degree of chemical versatility, making it a promising candidate for further exploration.

At the core of this compound's structure lies a benzyl ether group attached to a fluorinated aniline core. The benzyloxy substituent at the 2-position introduces a hydrophobic moiety, which can influence the compound's solubility and bioavailability. Meanwhile, the combination of difluoromethoxy and fluoroaniline groups at the 4- and 5-positions, respectively, enhances its electronic properties, potentially modulating its interaction with biological targets. Such structural motifs are frequently employed in the design of novel therapeutic agents due to their ability to fine-tune pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies indicate that 2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline may exhibit inhibitory effects on various enzymes and receptors, making it a valuable scaffold for drug discovery. Specifically, its fluorinated aniline moiety is reminiscent of known bioactive molecules that target pathways involved in inflammation, cancer, and neurodegeneration. This aligns well with current trends in medicinal chemistry, where fluorinated aromatic compounds are increasingly recognized for their therapeutic potential.

In vitro studies have begun to unravel the mechanistic aspects of this compound's action. Preliminary data suggest that it may interfere with key signaling cascades by competing with endogenous substrates or by directly modulating enzyme activity. For instance, the electron-withdrawing nature of the difluoromethoxy group could enhance binding affinity to certain enzymes, while the aromatic ring system allows for π-stacking interactions with protein targets. These interactions are critical for achieving high selectivity and minimizing off-target effects—a cornerstone of modern drug design.

The synthesis of 2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline presents unique challenges due to the presence of multiple functional groups that must be carefully orchestrated during preparation. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, are employed to construct its complex framework efficiently. These synthetic strategies not only ensure high yield but also allow for modifications that can further optimize biological activity. The growing sophistication of synthetic organic chemistry has made compounds like this more accessible than ever before.

One particularly exciting aspect of this compound is its potential in combination therapy. The structural features that make it attractive as a single agent also suggest it could synergize with other drugs when used in tandem. For example, its ability to modulate enzyme activity might complement existing treatments for chronic diseases by either enhancing efficacy or reducing side effects. Such synergistic effects are highly sought after in clinical medicine and could lead to more effective treatment regimens for patients.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their incorporation into molecular structures often leads to improved metabolic stability, increased binding affinity, and enhanced pharmacological properties. In 2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline, the strategic placement of fluorine atoms at key positions maximizes these benefits while minimizing potential toxicity concerns—a delicate balance achieved through rigorous medicinal chemistry optimization.

As research continues to progress, new applications for this compound are likely to emerge. Its versatility as a chemical scaffold allows for easy derivatization into analogs with tailored properties, opening doors to numerous possibilities in drug discovery pipelines. Collaborative efforts between academic researchers and industrial chemists will be essential in translating these laboratory findings into tangible therapeutic solutions for patients worldwide.

The development of novel pharmaceuticals is an iterative process that relies heavily on interdisciplinary collaboration. By combining expertise from organic synthesis, computational modeling, pharmacology, and biotechnology, scientists can accelerate the discovery and optimization of compounds like 2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline. This holistic approach ensures that each stage of development builds upon previous successes, ultimately leading to safer and more effective medications.

In conclusion,2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline (CAS No. 1480844-81-2) represents a compelling example of how structural innovation can drive progress in medicinal chemistry. Its unique combination of functional groups positions it as a versatile tool for drug discovery,with potential applications across multiple therapeutic areas。As our understanding of biological systems grows,so too does our ability to design molecules that interact with them in meaningful ways。This compound embodies the spirit of modern pharmaceutical research—a testament to human ingenuity and perseverance in pursuit of better health outcomes.

1480844-81-2 (2-(benzyloxy)-4-(difluoromethoxy)-5-fluoroaniline) 関連製品

- 2229405-59-6(1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine)

- 297146-47-5(3-(2,2-Dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide)

- 39033-71-1(Phenyl 3-amino-4-(phenylamino)benzoate)

- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)

- 1384429-34-8(1-(2-methylpropyl)cyclopentylmethanamine)

- 2227899-67-2((2S)-2-(3-bromo-4,5-dimethoxyphenyl)oxirane)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)

- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)

- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)